

Application Notes and Protocols: In Vivo Dosing

and Administration of TG4-155

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Compound of Interest		
Compound Name:	TG4-155	
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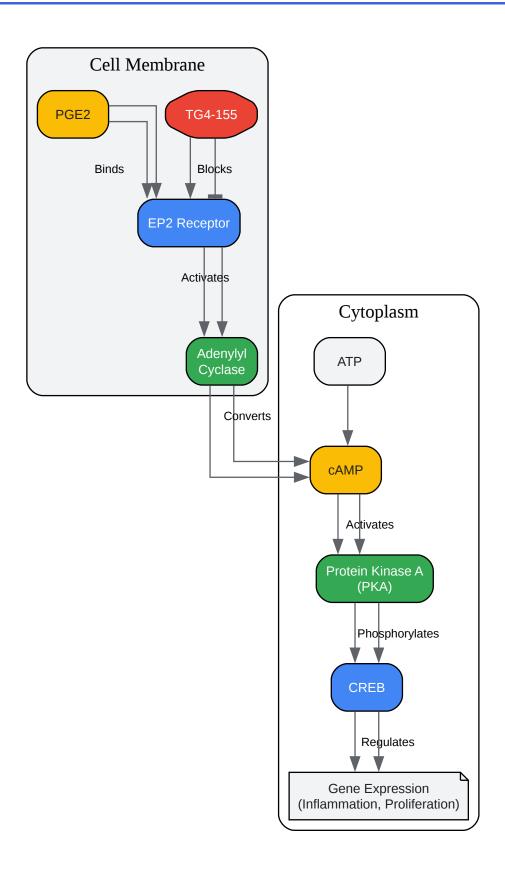
Abstract

These application notes provide a comprehensive guide for the in vivo dosing and administration of **TG4-155**, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). **TG4-155** has demonstrated efficacy in preclinical models of neuroinflammation, cancer, and other inflammation-related pathologies.[1][2] This document outlines the mechanism of action, summarizes key pharmacokinetic and pharmacodynamic data, and provides detailed protocols for the preparation and administration of **TG4-155** in rodent models.

Mechanism of Action

TG4-155 is a competitive antagonist of the EP2 receptor, a G protein-coupled receptor that mediates the effects of PGE2.[1][3] The binding of PGE2 to the EP2 receptor activates a Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is implicated in various pathological processes, including inflammation, cancer cell proliferation, and neuronal injury.[1] **TG4-155** selectively blocks this pathway, thereby mitigating the detrimental effects of elevated PGE2 levels. It displays high selectivity for the EP2 receptor over other prostanoid receptors, including EP1, EP3, and EP4.





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Figure 1: TG4-155 Signaling Pathway.



In Vivo Pharmacokinetics and Efficacy

TG4-155 has been evaluated in C57BL/6 mice, demonstrating brain permeability and a favorable pharmacokinetic profile for in vivo studies.

Parameter	Animal Model	Dose	Route	Value
Bioavailability	C57BL/6 mice	3 mg/kg	i.p. vs. i.v.	61%
Plasma Half-life (t1/2)	C57BL/6 mice	3 mg/kg	i.p.	0.6 hours
Brain/Plasma Ratio	C57BL/6 mice	3 mg/kg	i.p.	0.3
Efficacy	C57BL/6 mice (Status Epilepticus Model)	5 mg/kg	i.p. (at 1 and 12h post-SE)	Significant reduction in neurodegenerati

Experimental Protocols Materials

- TG4-155 powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- · Corn oil, sterile
- Sterile, pyrogen-free 1.5 mL microcentrifuge tubes
- Sterile syringes (1 mL) and needles (27-30 gauge)
- Vortex mixer
- Sonicator (optional)
- Analytical balance



Preparation of TG4-155 Dosing Solution

Stock Solution (e.g., 40 mg/mL in DMSO):

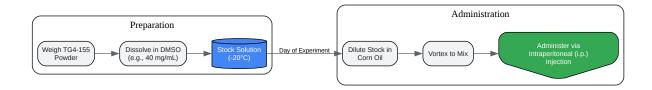
- Weigh the required amount of TG4-155 powder using an analytical balance.
- Dissolve the powder in pure DMSO to achieve a concentration of 40 mg/mL. **TG4-155** is soluble in DMSO up to 79 mg/mL.
- Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
- Store the stock solution at -20°C for up to 3 months.

Working Solution (e.g., for a 5 mg/kg dose in a 25g mouse):

This protocol is for a final injection volume of 100 μ L. Adjust volumes as needed based on animal weight and desired injection volume (typically 5-10 mL/kg for intraperitoneal injections).

- Calculate the required dose for the animal. For a 25g mouse, a 5 mg/kg dose is 0.125 mg.
- On the day of the experiment, thaw the **TG4-155** stock solution.
- Prepare the working solution by diluting the DMSO stock solution in corn oil. For a 0.125 mg dose from a 40 mg/mL stock, you will need 3.125 μL of the stock solution.
- In a sterile microcentrifuge tube, add 96.875 μL of sterile corn oil.
- Add 3.125 μL of the 40 mg/mL TG4-155 DMSO stock solution to the corn oil.
- Vortex the mixture vigorously to ensure a uniform suspension. The final concentration of DMSO should be kept low (ideally below 5%) to minimize toxicity. In this example, the final DMSO concentration is approximately 3.1%.
- The working solution should be used immediately for optimal results.





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Figure 2: Experimental Workflow for **TG4-155** Administration.

In Vivo Administration

- Animal Handling: Acclimatize animals to the experimental conditions before dosing. Handle animals gently to minimize stress.
- Dose Calculation: Calculate the injection volume based on the animal's body weight and the concentration of the working solution.
- Administration Route: **TG4-155** is administered via intraperitoneal (i.p.) injection.
- Injection Procedure:
 - Properly restrain the mouse.
 - Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
 - Aspirate to ensure the needle has not entered a blood vessel or organ.
 - Inject the calculated volume of the TG4-155 working solution.
- Post-Administration Monitoring: Monitor animals for any adverse reactions following administration.

Safety Precautions



- TG4-155 is for research use only and not for human or veterinary use.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
- Handle all solutions in a well-ventilated area or a chemical fume hood.
- Dispose of all waste materials according to institutional guidelines.

Conclusion

This document provides essential information and protocols for the in vivo use of **TG4-155**. The provided data and methodologies are intended to assist researchers in designing and executing experiments to further investigate the therapeutic potential of this selective EP2 receptor antagonist. Adherence to these guidelines will help ensure reproducible and reliable results in preclinical studies.

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